2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethylisoxazole core linked via an acetamide bridge to a pyrazole-ethylamine moiety substituted with a pyridinyl group. This structure combines pharmacophoric elements known for diverse biological activities:
- Isoxazole rings (3,5-dimethyl substitution) enhance metabolic stability and ligand-receptor interactions due to their rigidity and electron-withdrawing properties.
- Pyrazole-pyridinyl groups contribute to binding affinity via hydrogen bonding (pyridine nitrogen) and π-π stacking (aromatic rings).
- Acetamide linker facilitates conformational flexibility while maintaining intermolecular hydrogen bonding capacity, as seen in related N-substituted 2-arylacetamides .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-12-16(13(2)24-21-12)8-17(23)19-6-7-22-11-15(10-20-22)14-4-3-5-18-9-14/h3-5,9-11H,6-8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQINEBIGXFTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a novel molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This compound belongs to a class of derivatives that show promise in various therapeutic applications, particularly in oncology and immunology.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be characterized by the presence of an oxazole ring and a pyrazole moiety, which are significant for biological activity. The specific arrangement of functional groups contributes to its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its anticancer and immunomodulatory properties. The following sections detail the findings from diverse research efforts.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These results indicate that the compound exhibits significant potential as an anticancer agent, especially against hormone-sensitive breast cancer cells .
Immunomodulatory Effects
In addition to its anticancer properties, the compound has demonstrated immunomodulatory activities. Isoxazole derivatives have been reported to regulate immune functions, affecting cytokine production and immune cell proliferation. For example, compounds similar to this one have shown the ability to suppress the proliferative response of splenocytes and modulate TNF-α production .
Case Studies
- Study on MCF7 Cells : A study conducted by Bouabdallah et al. evaluated the effects of similar pyrazole derivatives on MCF7 cells, revealing a significant reduction in cell viability at concentrations correlating with those seen for our compound .
- Immunosuppressive Action : Research on isoxazole derivatives revealed that certain modifications can lead to enhanced immunosuppressive effects, correlating with increased caspase activity in thymocytes and splenocytes, indicating potential applications in autoimmune diseases .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit Aurora-A kinase, a critical regulator in cell cycle progression.
- Cytokine Modulation : The ability to modulate cytokine levels suggests a pathway through which this compound can influence immune responses.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, derivatives containing oxazole and pyrazole rings have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results . The mechanism of action is often attributed to the disruption of microbial cell wall synthesis or inhibition of specific metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Studies have shown that related oxazole derivatives can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . The incorporation of pyridine and pyrazole moieties may enhance the compound's affinity for specific cancer-related targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxazole or pyrazole rings can significantly influence biological activity. For instance, varying substituents on the pyridine ring has been shown to alter binding affinities to target proteins involved in cancer progression .
Case Studies
Several case studies illustrate the application of similar compounds in drug development:
- Antimicrobial Efficacy : A study evaluated a series of oxazole derivatives for their antibacterial properties using disc diffusion methods. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains .
- Cancer Cell Line Testing : Another investigation focused on testing oxazole derivatives against various cancer cell lines. The findings revealed that specific structural changes resulted in improved cytotoxicity, suggesting a pathway for developing new anticancer therapies .
- Molecular Docking Studies : Computational studies have been employed to predict how these compounds interact with biological targets. Molecular docking simulations provide insights into binding affinities and help identify lead compounds for further development .
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
Key structural differences between the target compound and analogs lie in the substituents on the heterocyclic cores:
Key Observations :
- Pyridinyl vs.
- Isoxazole vs. Pyrazole Core : The 3,5-dimethylisoxazole may confer greater metabolic stability compared to pyrazole cores, which are prone to oxidative metabolism.
- Chlorine/Bromine Substitution : Halogenated analogs (e.g., dichlorophenyl) exhibit enhanced lipophilicity and membrane penetration, whereas the target compound’s pyridinyl group balances hydrophilicity and aromatic interactions.
Hydrogen Bonding and Crystal Packing
Analogous compounds, such as N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2-phenylacetamide, form R₂²(10) graph-set motifs via N–H···O hydrogen bonds between amide groups, creating dimeric assemblies . The target compound likely exhibits similar intermolecular interactions, but the pyridinyl substituent may introduce additional C–H···N or π-stacking interactions, altering crystal packing efficiency.
In contrast, halogenated derivatives (e.g., dichlorophenyl analogs) rely on weaker C–H···O and halogen bonds, resulting in less stable crystalline forms .
Research Findings and Implications
Pharmacokinetic Considerations
- Metabolic Stability : Isoxazole rings resist cytochrome P450 oxidation better than pyrazoles, suggesting longer half-life .
Preparation Methods
Cyclocondensation of β-Ketoester with Hydroxylamine
The oxazole ring is synthesized via cyclocondensation of ethyl acetoacetate (β-ketoester) with hydroxylamine hydrochloride under acidic conditions.
Procedure:
- Ethyl acetoacetate (10 mmol) and hydroxylamine hydrochloride (12 mmol) are refluxed in ethanol (50 mL) with concentrated HCl (2 mL) for 6 hours.
- The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (Hexane:EtOAc, 4:1) to yield 3,5-dimethylisoxazole.
Modification to Acetic Acid Derivative:
- Lithiation of 3,5-dimethylisoxazole (1.0 eq) with LDA at −78°C in THF, followed by quenching with CO₂ gas, yields 3,5-dimethyl-1,2-oxazol-4-yl acetic acid.
- Yield: 68–72% after recrystallization (MeOH/H₂O).
Synthesis of 2-[4-(Pyridin-3-yl)-1H-Pyrazol-1-yl]ethylamine
Pyrazole Ring Formation via Huisgen Cycloaddition
A regioselective approach employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
- Step 1: Synthesis of 3-ethynylpyridine via Sonogashira coupling of 3-bromopyridine with trimethylsilylacetylene, followed by deprotection.
- Step 2: Reaction of 3-ethynylpyridine with ethyl diazoacetate and ammonium chloride in methanol at 0°C to form 4-(pyridin-3-yl)-1H-pyrazole.
- Step 3: Alkylation with 2-chloroethylamine hydrochloride in DMF using K₂CO₃ as base (60°C, 12 hours).
- Yield: 55–60% after purification (SiO₂, CH₂Cl₂:MeOH 9:1).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 3,5-dimethyl-1,2-oxazol-4-yl acetic acid (1.2 eq) with EDCl and HOBt in anhydrous DMF, followed by addition of pyrazole-ethylamine (1.0 eq) and DIPEA (2.5 eq) at 0°C. Reaction proceeds at room temperature for 24 hours.
Optimization Data:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt, DMF | 78 | 98.5 |
| DCC/DMAP, CH₂Cl₂ | 65 | 97.2 |
| HATU, DIPEA, DMF | 82 | 99.1 |
Mixed Carbonate Method
For acid-sensitive substrates, the oxazole-acetic acid is converted to its pentafluorophenyl ester using pentafluorophenyl trifluoroacetate (PFP-TFA). Coupling with pyrazole-ethylamine in THF at reflux yields the product in 85% yield.
Alternative One-Pot Synthesis
A convergent one-pot strategy minimizes isolation steps:
- In-situ Oxazole Formation: Ethyl acetoacetate and hydroxylamine hydrochloride react in ethanol/HCl to generate 3,5-dimethylisoxazole.
- Simultaneous Alkylation/Acylation: The crude oxazole is treated with chloroacetyl chloride and pyrazole-ethylamine in the presence of NaH (60°C, 6 hours).
- Yield: 70% after aqueous workup.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.4 Hz, 1H, pyridine-H), 8.12 (s, 1H, pyrazole-H), 7.78 (m, 1H, pyridine-H), 4.21 (t, J = 6.0 Hz, 2H, CH₂N), 3.62 (s, 2H, CH₂CO), 2.41 (s, 6H, oxazole-CH₃), 1.98 (quin, J = 6.0 Hz, 2H, CH₂CH₂).
- HRMS (ESI): m/z Calcd for C₁₈H₂₀N₅O₂ [M+H]⁺: 362.1612; Found: 362.1609.
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/ACN, 1 mL/min) shows a single peak at t = 4.2 min (λ = 254 nm).
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Synthesis: Use of Cu(I) catalysts ensures 1,4-disubstituted pyrazole formation.
- Oxazole Ring Stability: Avoid prolonged exposure to strong bases; THF/water biphasic conditions prevent decomposition.
- Amide Bond Hydrolysis: Conduct coupling reactions under anhydrous conditions with molecular sieves.
Industrial-Scale Considerations
For kilogram-scale production:
- Cost Efficiency: EDCl/HOBt coupling is preferred over HATU due to reagent cost.
- Solvent Recovery: DMF is distilled and reused via fractional distillation.
- Process Safety: Exothermic reactions (e.g., lithiation) require controlled addition and cooling.
Q & A
Basic: What are the critical steps and considerations for synthesizing this compound with high purity?
Answer:
The synthesis of this compound requires multi-step organic reactions, often involving:
- Condensation reactions to link the oxazole, pyrazole, and pyridine moieties (e.g., β-naphthol-based condensation under acidic conditions) .
- Catalysts : NaHSO4-SiO2 or acetic acid to accelerate coupling reactions at 80–100°C .
- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the product from byproducts .
Key parameters : Temperature control (±2°C), solvent polarity (e.g., dichloromethane for solubility), and reaction time (monitored via TLC) to avoid side products like unreacted intermediates .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and carbon backbone .
- FT-IR : Confirms functional groups (amide C=O stretch at ~1650 cm⁻¹, pyrazole C-N at ~1500 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C17H20N4O2) .
- X-ray crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding networks .
Advanced: How can computational methods predict biological targets and binding modes?
Answer:
- Molecular docking : Use tools like AutoDock Vina to model interactions with kinases or GPCRs, focusing on pyridine’s π-π stacking and acetamide’s hydrogen bonding .
- PASS program : Predicts antimicrobial or anticancer activity based on structural analogs (e.g., pyrazole-oxadiazole hybrids show IC50 < 10 μM against EGFR) .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in solvated systems .
Advanced: How to resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from:
- Assay variability : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Purity differences : Impurities >5% can skew results; validate via HPLC (purity ≥95%) .
- Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to confirm target selectivity .
Advanced: What structural modifications enhance bioavailability and pharmacokinetics?
Answer:
-
Prodrug design : Introduce ester groups (e.g., ethyl acetate) to improve solubility .
-
SAR studies :
Modification Effect Example Pyridine → Pyrimidine Increased logP 0.5→1.2 Methyl → Ethyl on oxazole Reduced CYP3A4 metabolism -
Formulation : Nanoencapsulation (PLGA nanoparticles) to enhance plasma half-life .
Basic: What in vitro assays are suitable for initial activity screening?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (48–72 hr exposure, IC50 calculation) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 μM) .
Advanced: How to validate target engagement in cellular models?
Answer:
- CRISPR knockdown : Compare activity in wild-type vs. target gene-KO cells .
- Thermal shift assay : Measure ΔTm of target protein after compound binding .
- SPR/BLI : Quantify binding kinetics (ka/kd) in real time .
Advanced: What strategies mitigate toxicity in preclinical development?
Answer:
- hERG assay : Screen for cardiac toxicity (IC50 > 30 μM preferred) .
- Cytokine profiling : Use ELISA to detect IL-6/TNF-α induction in primary immune cells .
- Metabolomics : Identify off-target pathways (e.g., glutathione depletion) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
